molecular formula C16H20O4 B8732018 Ethyl 2-(2-ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(2-ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No. B8732018
M. Wt: 276.33 g/mol
InChI Key: XSGZACUEMSWMKQ-UHFFFAOYSA-N
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Patent
US09221766B2

Procedure details

Methane sulfonic acid (5 mL) was added to a solution of 4B (5 g, 20.16 mmol) in ethanol (50 mL), and the mixture was stirred at room temperature for 16 h. Ethanol was removed under reduced pressure, and the residue was diluted with ethyl acetate and washed with saturated NaCl solution. The organic layer was dried over sodium sulfate and filtered, and the filtrate was concentrated under vacuum to afford the title compound (4 g, 72%) as a solid. 1H NMR (300 MHz, CDCl3): δ 7.92 (d, J=8.7 Hz, 1H), 6.86 (bs, 1H), 6.7 (dd, J1=2.4 Hz, J2=8.7 Hz, 1H), 6.61 (d, J=2.1 Hz, 1H), 4.08 (q, J=7.2 Hz, 2H), 3.1-2.9 (m, 2H), 2.77 (dt, J1=16.9 Hz, J2=4.5 Hz, 1H), 2.5-2.35 (m, 2H), 2.02 (dt, J1=13.5 Hz, J2=4.8 Hz, 1H), 1.8-1.58 (m, 2H), 1.2 (t, J=7.2 Hz, 3H), 0.9 (t, J=7.5 Hz, 3H). ESI-MS m/z=275 (M−H)−.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[CH2:6]([C:8]1([CH2:20][C:21]([OH:23])=[O:22])[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([OH:18])[CH:14]=2)[C:9]1=[O:19])[CH3:7].[CH2:24](O)[CH3:25]>>[CH2:6]([C:8]1([CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([OH:18])[CH:14]=2)[C:9]1=[O:19])[CH3:7]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1(C(C2=CC=C(C=C2CC1)O)=O)CC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1(C(C2=CC=C(C=C2CC1)O)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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